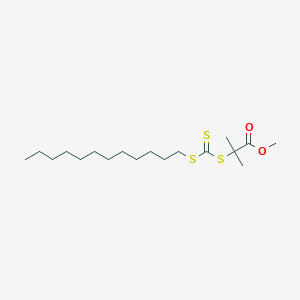

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate

Descripción general

Descripción

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is a chemical compound known for its role in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is particularly useful as a RAFT agent, which helps in controlling the molecular weight and distribution of polymers during polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl 2-bromo-2-methylpropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Polymers

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is particularly effective in polymerizing monomers such as styrene, acrylates, and acrylamides. It enables the formation of linear and branched polymers with specific functional groups that can be tailored for various applications.

| Monomer Type | Polymer Type | Reference |

|---|---|---|

| Styrene | Polystyrene | |

| Acrylate | Polyacrylate | |

| Acrylamide | Polyacrylamide |

Nanocomposite Materials

Research has demonstrated the use of this compound in synthesizing nanocomposite materials, such as graphene-polystyrene nanocomposites. The incorporation of graphene enhances the mechanical properties and conductivity of the resulting materials, making them suitable for advanced applications in electronics and materials science .

Drug Delivery Systems

The ability to modify biomacromolecules through the attachment of synthetic polymers has led to innovative drug delivery systems. This compound can be used to create polymer-drug conjugates that enhance the solubility and bioavailability of therapeutic agents .

Artificial Chaperones

Thermoresponsive polymers synthesized using this RAFT agent can act as artificial chaperones, facilitating protein folding and stabilization under physiological conditions. This application is crucial in biochemistry and pharmaceuticals for developing therapies targeting protein misfolding diseases .

Coatings and Adhesives

The versatility of RAFT polymers allows their use in coatings and adhesives. This compound-based polymers can serve as performance enhancers or reactive additives, improving adhesion properties and environmental resistance .

Sealants

Polymers derived from this compound can be formulated into sealants that exhibit excellent flexibility and durability, making them ideal for construction and automotive applications .

Case Studies

Case Study 1: Synthesis of Graphene-Polystyrene Nanocomposites

In a study conducted by researchers at CSIRO, this compound was employed to synthesize polystyrene with integrated graphene sheets. The resultant nanocomposites exhibited enhanced mechanical strength and thermal stability compared to pure polystyrene .

Case Study 2: Development of Thermoresponsive Polymers

A research team utilized this RAFT agent to develop thermoresponsive polymers that could effectively encapsulate enzymes for controlled release applications. The study highlighted the potential for these polymers in drug delivery systems where temperature sensitivity is advantageous .

Mecanismo De Acción

The mechanism of action of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonothioylthio group. This process allows for precise control over the molecular weight and distribution of the resulting polymers. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid

- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates during RAFT polymerization makes it highly effective compared to other similar compounds .

Actividad Biológica

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (MDT) is a compound that has garnered attention in the field of polymer chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.

MDT has the following chemical structure:

- Molecular Formula : C₁₉H₃₅NO₄S₃

- Molecular Weight : 392.52 g/mol

- Melting Point : 96-102 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

The compound features a dodecyl group, which contributes to its lipophilicity, and a thioester linkage that can participate in various chemical reactions.

Synthesis

MDT is synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques. This method allows for the controlled polymerization of monomers to create well-defined macromolecular architectures. The synthesis typically involves:

- Preparation of RAFT agents : Such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid.

- Polymerization process : Conducted under specific conditions to ensure high conversion rates and desired molecular weights.

Anticancer Properties

Recent studies have highlighted the potential of MDT in anticancer applications. For instance, MDT-based polymers have been shown to effectively deliver small interfering RNA (siRNA) to cancer cells, resulting in significant gene silencing. In vitro assays demonstrated that these polymer-siRNA complexes did not exhibit cytotoxicity towards pancreatic or lung cancer cell lines, indicating their biocompatibility while effectively reducing target gene expression by approximately 50% in vivo models .

The biological activity of MDT is primarily attributed to its ability to form micelles and encapsulate therapeutic agents. The amphiphilic nature of MDT allows it to interact with cellular membranes, facilitating the uptake of drugs and genetic material into cells. The following mechanisms have been proposed:

- Endocytosis : MDT facilitates the internalization of drug-loaded micelles through endocytosis.

- Gene Delivery : The positive charge on certain derivatives enhances electrostatic interactions with negatively charged nucleic acids, promoting complexation and cellular uptake.

Case Studies

- Study on Polymer-siRNA Complexes :

- Antitumor Activity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₅NO₄S₃ |

| Molecular Weight | 392.52 g/mol |

| Melting Point | 96-102 °C |

| Solubility | Organic solvents |

| Study | Findings |

|---|---|

| Polymer-siRNA Complexes | Effective gene silencing |

| Antitumor Activity | Reduced tumor growth |

Propiedades

IUPAC Name |

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLEOYMZVCNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746464 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088555-95-6 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.